An In-depth Technical Guide to 2-Aminobiphenyl-D9 (CAS: 344298-97-1)
An In-depth Technical Guide to 2-Aminobiphenyl-D9 (CAS: 344298-97-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quintessential Internal Standard for Aromatic Amine Analysis
In the landscape of quantitative analytical chemistry, particularly in regulated bioanalysis and environmental monitoring, the precision and accuracy of measurements are paramount. 2-Aminobiphenyl-D9 (CAS: 344298-97-1), a deuterated isotopologue of 2-aminobiphenyl, has emerged as a critical tool for achieving the highest fidelity in analytical determinations. Its utility is intrinsically linked to the toxicological significance of its non-deuterated counterpart, 2-aminobiphenyl, a compound recognized for its carcinogenic potential. This guide provides a comprehensive technical overview of 2-Aminobiphenyl-D9, from its fundamental properties to its practical application as an internal standard in mass spectrometry-based workflows.
Physicochemical Properties
The physicochemical properties of 2-Aminobiphenyl-D9 are nearly identical to those of its non-deuterated form, with a slight increase in molecular weight due to the nine deuterium atoms. This subtle mass shift is the cornerstone of its utility in isotope dilution mass spectrometry.
| Property | Value | Source(s) |
| CAS Number | 344298-97-1 | [1] |
| Molecular Formula | C₁₂H₂D₉N | [1] |
| Molecular Weight | 178.28 g/mol | [1] |
| Synonyms | 2,3,4,5-Tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline | [1] |
| Isotopic Enrichment | Typically ≥98 atom % D | - |
| Appearance | White to off-white solid | |
| Melting Point | ~49-51 °C | |
| Boiling Point | ~299 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |
Synthesis and Isotopic Labeling
The synthesis of 2-Aminobiphenyl-D9 is not commonly detailed in readily available literature, as it is a specialized fine chemical. However, a probable and logical synthetic route would involve the deuteration of a suitable precursor followed by reactions to form the final product. A plausible pathway is the reduction of deuterated 2-nitrobiphenyl.
A general approach for the synthesis of deuterated amines involves using deuterated reagents. For instance, the synthesis could start from deuterated benzene or aniline precursors. Another common method is metal-catalyzed hydrogen-deuterium exchange on the 2-aminobiphenyl molecule.
A likely synthetic pathway for 2-Aminobiphenyl-D9 would be analogous to the synthesis of the non-deuterated compound, which is often prepared by the hydrogenation of 2-nitrobiphenyl.[2] To produce the deuterated version, one could start with deuterated precursors. For example, a Suzuki-Miyaura coupling of deuterated 2-bromoaniline with deuterated phenylboronic acid would yield 2-Aminobiphenyl-D9. Alternatively, the reduction of deuterated 2-nitrobiphenyl, prepared from deuterated precursors, would also lead to the desired product.
The Role of 2-Aminobiphenyl-D9 as an Internal Standard
The central application of 2-Aminobiphenyl-D9 is as an internal standard (IS) in quantitative analysis, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical workflow.[3]
Why is an Isotope-Labeled Internal Standard Superior?
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Chemical and Physical Equivalence: 2-Aminobiphenyl-D9 behaves virtually identically to the native 2-aminobiphenyl throughout sample preparation (extraction, derivatization) and chromatographic separation. This co-elution ensures that any sample loss or variation in analytical response affects both the analyte and the IS equally.
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Correction for Matrix Effects: In complex matrices such as plasma, urine, or soil extracts, other co-eluting compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the deuterated standard co-elutes and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[4]
-
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, variability in injection volume, instrument sensitivity, and sample workup is effectively canceled out, leading to significantly improved precision and accuracy.
Experimental Protocol: Quantification of 2-Aminobiphenyl in Human Plasma using LC-MS/MS
This section outlines a validated, step-by-step protocol for the determination of 2-aminobiphenyl in human plasma, employing 2-Aminobiphenyl-D9 as an internal standard.
1. Materials and Reagents:
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2-Aminobiphenyl (analytical standard)
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2-Aminobiphenyl-D9 (internal standard)
-
Human plasma (K2-EDTA)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and QC Samples:
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-aminobiphenyl and 2-Aminobiphenyl-D9 in methanol.
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Working Standard Solutions: Serially dilute the 2-aminobiphenyl stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 to 1000 ng/mL.
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Internal Standard Working Solution (100 ng/mL): Dilute the 2-Aminobiphenyl-D9 stock solution with 50:50 methanol:water.
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Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the 100 ng/mL 2-Aminobiphenyl-D9 internal standard working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
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Wash the cartridge with 1 mL of 20% methanol in water.
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Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Aminobiphenyl | 170.1 | 152.1 | 25 |
| 2-Aminobiphenyl-D9 | 179.1 | 160.1 | 25 |
5. Data Analysis and Quantification:
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Integrate the peak areas for both the analyte and the internal standard for all samples.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
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Determine the concentration of 2-aminobiphenyl in the unknown samples by interpolating their peak area ratios from the calibration curve.
Toxicological Significance of 2-Aminobiphenyl
The importance of accurately quantifying 2-aminobiphenyl stems from its classification as a carcinogen. Understanding its toxicological profile provides the rationale for the rigorous analytical methods described.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified 2-aminobiphenyl, but its isomer, 4-aminobiphenyl, is classified as a Group 1 carcinogen (carcinogenic to humans).[5] The National Toxicology Program (NTP) has conducted studies on 2-biphenylamine hydrochloride, which indicated evidence of carcinogenic activity in mice.[6] Aromatic amines as a class are known for their potential to cause cancer, particularly of the bladder.[7]
-
Exposure: Human exposure to 2-aminobiphenyl can occur through its presence as an impurity in other chemicals, such as diphenylamine, which has been used in pesticides and as a rubber antioxidant.[6] It is also a component of tobacco smoke.
-
Mechanism of Action: Aromatic amines are typically not carcinogenic themselves but are activated in the body by metabolic enzymes (such as cytochrome P450s) to reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.
Conclusion
2-Aminobiphenyl-D9 is an indispensable tool for the precise and accurate quantification of 2-aminobiphenyl. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method to overcome the challenges of complex sample matrices and analytical variability. Given the toxicological concerns associated with 2-aminobiphenyl, the ability to accurately measure its presence in biological and environmental samples is crucial for risk assessment, regulatory compliance, and ensuring public health. This guide has provided the foundational knowledge and a practical framework for the effective implementation of 2-Aminobiphenyl-D9 in a modern analytical laboratory.
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